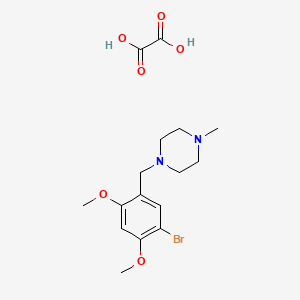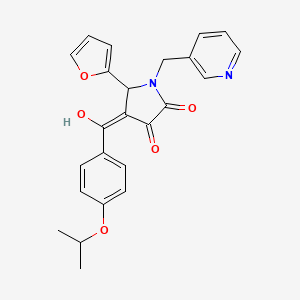
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BDMPI and has been synthesized using various methods, including the Mannich reaction and the Buchwald-Hartwig amination reaction.
Mécanisme D'action
The exact mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate is not yet fully understood. However, studies have suggested that this compound may act as a modulator of neurotransmitter systems, including the serotonin and dopamine systems. BDMPI has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BDMPI can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, BDMPI has been reported to have anxiolytic and antidepressant effects in behavioral studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. In addition, BDMPI has been shown to have a high affinity for certain target proteins, which may make it a useful tool for studying protein-ligand interactions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate. One area of interest is the development of new derivatives of BDMPI with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity of this compound in different animal models and human subjects.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate can be achieved using different methods. One of the most common methods is the Mannich reaction, which involves the reaction of formaldehyde, dimethoxybenzene, and methylamine with piperazine. This reaction leads to the formation of the intermediate compound, which is then treated with oxalic acid to produce the final product. Another method is the Buchwald-Hartwig amination reaction, which involves the reaction of an aryl halide with a piperazine derivative in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In pharmacology, BDMPI has been explored as a potential drug candidate for the treatment of various disorders, including depression, anxiety, and schizophrenia. In biochemistry, this compound has been studied for its interactions with various enzymes and proteins, which may provide insights into its mechanism of action.
Propriétés
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-methylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2.C2H2O4/c1-16-4-6-17(7-5-16)10-11-8-12(15)14(19-3)9-13(11)18-2;3-1(4)2(5)6/h8-9H,4-7,10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWGQIJWYKHFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2OC)OC)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436320.png)

![4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-isopropyl-1-methylpiperazin-2-one](/img/structure/B5436347.png)
![N~1~,N~1~-diethyl-N~4~-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5436355.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methyl)piperidin-2-one](/img/structure/B5436362.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5436365.png)

![3-methyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5436376.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5436384.png)
![3-(benzylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5436390.png)
![4-(2-fluoro-5-methylphenoxy)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5436396.png)

![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methoxybenzenesulfonamide](/img/structure/B5436406.png)